3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)-
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Overview
Description
3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- is a complex organic compound with the molecular formula C23H38O4. This compound is known for its unique structure, which includes a hexadecanone backbone with hydroxy and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by reduction and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert ketones to alcohols.
Substitution: Common in modifying the phenyl group to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
12-Gingerol: Shares a similar phenyl group but differs in the length of the carbon chain.
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-hexadecanone: A closely related compound with slight variations in functional groups.
Uniqueness
3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- stands out due to its specific stereochemistry and the presence of both hydroxy and methoxy groups on the phenyl ring. These structural features contribute to its unique chemical reactivity and potential biological activities .
Properties
CAS No. |
104264-55-3 |
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Molecular Formula |
C23H38O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)hexadecan-3-one |
InChI |
InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-20(24)18-21(25)15-13-19-14-16-22(26)23(17-19)27-2/h14,16-17,20,24,26H,3-13,15,18H2,1-2H3/t20-/m0/s1 |
InChI Key |
HQXJXOYLPWCMGL-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
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